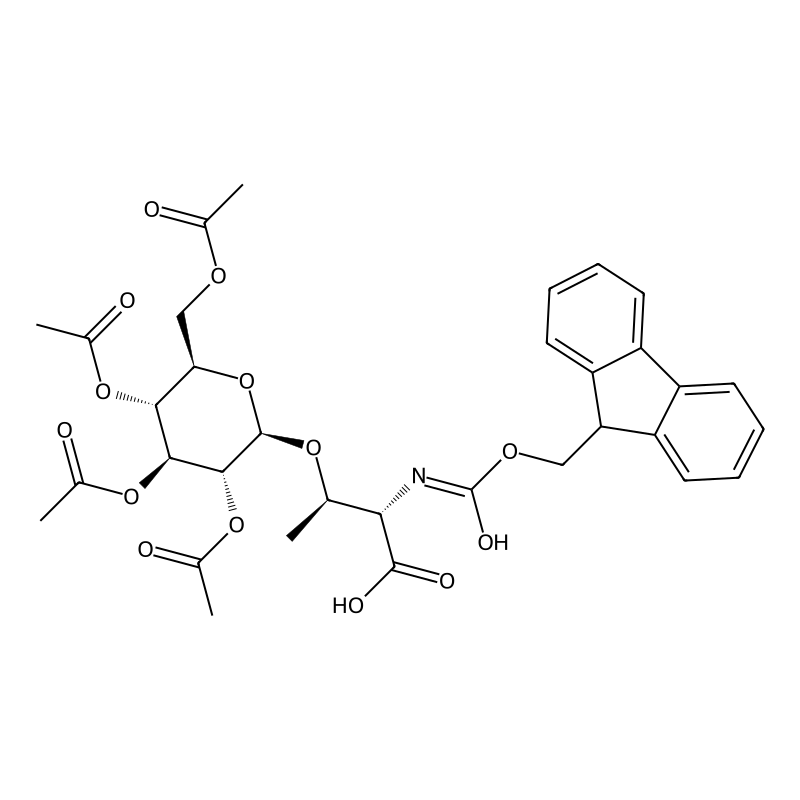

Fmoc-Thr(beta-D-Glc(Ac)4)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Fmoc-Thr(β-D-Glc(Ac)4)-OH, also known as Fmoc-Threonine(β-D-Glucosyl(Acetate)4)-OH, is a chemical compound used in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides (short chains of amino acids) by linking amino acid building blocks one at a time in a controlled sequence [].

- Fmoc (Fluorenylmethoxycarbonyl): This is a protecting group attached to the N-terminus (amino group) of the threonine amino acid. Protecting groups prevent unwanted side reactions during peptide synthesis [].

- Thr (Threonine): This is a naturally occurring L-amino acid commonly found in proteins [].

- β-D-Glc(Ac)4 (β-D-Glucosyl(Acetate)4): This is a carbohydrate moiety attached to the threonine side chain. It consists of a β-D-glucose sugar molecule with four acetate groups (Ac) attached [].

Potential Applications in Peptide Synthesis

Fmoc-Thr(β-D-Glc(Ac)4)-OH can be a valuable building block for synthesizing peptides containing a glycosylated (sugar-linked) threonine residue. Glycosylation is a common modification found in many natural proteins and can play important roles in protein function []. By incorporating Fmoc-Thr(β-D-Glc(Ac)4)-OH into a peptide sequence, researchers can study the effects of glycosylation on peptide properties such as:

Fmoc-Thr(beta-D-Glc(Ac)4)-OH is a specialized compound featuring a threonine amino acid linked to a beta-D-glucopyranosyl moiety that is acetylated at four positions. The full chemical name reflects its structure, where "Fmoc" stands for 9-fluorenylmethyloxycarbonyl, a common protecting group in peptide synthesis. This compound is notable for its potential applications in glycopeptide synthesis and studies related to carbohydrate-protein interactions. The molecular formula is C33H37NO, and it has a molecular weight of approximately 495.66 g/mol .

- Deprotection Reactions: The Fmoc group can be removed under basic conditions, allowing the free amino group for further coupling reactions.

- Glycosylation: The beta-D-glucose moiety can participate in glycosylation reactions, which are critical in forming glycopeptides.

- Acetylation: The acetyl groups on the glucopyranosyl unit can be selectively removed or modified, impacting the compound's solubility and reactivity .

Fmoc-Thr(beta-D-Glc(Ac)4)-OH exhibits biological activities primarily associated with glycopeptides. Glycopeptides are known to play significant roles in biological processes such as:

- Cell Signaling: They can participate in cell-cell interactions and signaling pathways.

- Antimicrobial Activity: Some glycopeptides exhibit antibacterial properties, making them candidates for therapeutic applications.

- Immune Response Modulation: Glycosylation can influence how proteins interact with immune cells, potentially impacting immune responses .

The synthesis of Fmoc-Thr(beta-D-Glc(Ac)4)-OH typically involves:

- Solid-Phase Peptide Synthesis (SPPS): Utilizing Fmoc chemistry allows for stepwise addition of amino acids while minimizing racemization.

- Glycosylation Steps: Incorporating the beta-D-glucose moiety through selective glycosylation reactions.

- Post-Synthetic Modifications: Acetyl groups can be added or removed based on desired properties .

Fmoc-Thr(beta-D-Glc(Ac)4)-OH is utilized in several applications:

- Peptide Synthesis: It serves as a building block for synthesizing glycopeptides that may have enhanced biological activities.

- Bioconjugation: The compound can be conjugated with other biomolecules for research purposes or therapeutic development.

- Drug Development: Its unique structure may contribute to the design of new drugs targeting specific biological pathways .

Research into the interactions of Fmoc-Thr(beta-D-Glc(Ac)4)-OH often focuses on:

- Protein Binding Studies: Understanding how this compound interacts with proteins can reveal insights into its biological functions.

- Receptor Interactions: Investigating how glycopeptides affect receptor binding and activation can inform drug design strategies .

Several compounds share structural similarities with Fmoc-Thr(beta-D-Glc(Ac)4)-OH, including:

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| Fmoc-L-Threonine | Basic threonine structure without sugar modification | Lacks glycosylation; simpler structure |

| Fmoc-L-Serine((Ac)3-beta-D-Glc)-OH | Serine linked to a beta-D-glucose unit | Different amino acid; varying biological activity |

| Fmoc-L-Tyrosine | Tyrosine without sugar modification | Aromatic side chain; different reactivity profile |

| Fmoc-L-Serine((Ac)4-beta-D-Gal)-OH | Serine linked to a beta-D-galactose unit | Variation in sugar structure; potential different interactions |

Fmoc-Thr(beta-D-Glc(Ac)4)-OH stands out due to its specific combination of threonine and extensive acetylated glucopyranosyl modifications, which may confer unique properties not found in simpler or differently modified compounds. This uniqueness enhances its potential utility in biochemical research and therapeutic applications .

Chemical Synthesis via Nickel-Catalyzed Glycosylation

C(2)-N-Ortho-(Trifluoromethyl)benzylidenamino Donor Strategy

A pivotal innovation in synthesizing Fmoc-Thr(beta-D-Glc(Ac)4)-OH involves the use of C(2)-N-ortho-(trifluoromethyl)benzylidenamino trihaloacetimidate donors to establish the challenging 1,2-cis-2-amino glycosidic bond [2] [6]. Traditional methods relying on C(2)-azido donors face limitations due to the explosive nature of diazotransfer reactions and poor stereoselectivity [2]. By contrast, the nickel-catalyzed approach employs Ni(4-F-PhCN)₄(OTf)₂ to mediate the coupling of Fmoc-protected threonine with glycosyl donors bearing a C(2)-ortho-(trifluoromethyl)benzylidene group [2] [6]. This donor strategy eliminates the need for azido intermediates while enhancing α-selectivity through steric and electronic modulation of the glycosylation transition state [2] [6].

The reaction proceeds via a substoichiometric nickel-catalyzed mechanism, where the metal coordinates to the donor’s trifluoroacetimidate group, facilitating selective activation [2] [6]. This method achieves 66% yield of the desired 1,2-cis-glycoside on a gram scale, with no detectable β-anomer formation [6]. The ortho-trifluoromethyl group on the benzylidene moiety further stabilizes the intermediate, preventing undesired side reactions [2].

α-Selectivity Control in 1,2-cis Glycosidic Bond Formation

Controlling α-selectivity in 1,2-cis glycosidic bonds is critical for mimicking natural glycopeptide structures. The nickel-catalyzed system achieves near-exclusive α-anomer formation through a double Sₙ2 inversion mechanism [3] [6]. Initially, the nickel catalyst promotes inversion at the anomeric center during donor activation, followed by a second inversion during nucleophilic attack by the threonine hydroxyl group [2] [6]. Computational studies suggest that the bulky ortho-trifluoromethylbenzylidene group enforces a steric bias, favoring axial attack and stabilizing the α-configured transition state [2] [6].

Comparative studies with phenanthroline-based catalysts demonstrate that nickel’s unique electronic properties are essential for α-selectivity [3]. For example, phenanthroline catalysts yield α-1,2-cis-fluorinated glycosides but require higher catalyst loadings and exhibit lower efficiency for 2-amino glycosides [3]. In contrast, Ni(4-F-PhCN)₄(OTf)₂ enables α-selectivity at 0.2 equivalents, making it more practical for large-scale applications [6].

Alternative Routes Using Azido-Free Donors

To circumvent the safety and selectivity issues of azido donors, researchers have developed azido-free pathways leveraging N-arylidene-protected glycosyl donors. One approach utilizes C(2)-N-ortho-nitrobenzylidenamino donors, which undergo reductive cleavage post-glycosylation to reveal the free amino group [2] [4]. However, the ortho-trifluoromethyl variant offers superior stability and selectivity due to its electron-withdrawing properties [2] [6].

Another strategy involves 2-deoxy-2-phthalimido donors, as demonstrated in the synthesis of antifreeze glycoprotein analogs [4]. Here, a galactopyranosyl donor with a phthalimido group at C(2) is coupled to threonine using silver triflate activation [4]. While this method avoids azides, it requires harsh deprotection conditions (e.g., hydrazine) and yields mixed α/β ratios, necessitating chromatographic separation [4]. By comparison, the nickel-catalyzed route provides a cleaner and more scalable alternative [6].

Large-Scale Production Protocols (Gram-Scale Optimization)

Scalable synthesis of Fmoc-Thr(beta-D-Glc(Ac)4)-OH has been achieved through gram-scale nickel-catalyzed glycosylation (Table 1) [2] [6]. Key optimizations include:

- Donor-Acceptor Stoichiometry: A 1.2:1 ratio of glycosyl donor to threonine minimizes side reactions while ensuring high conversion [6].

- Catalyst Loading: Substoichiometric Ni(4-F-PhCN)₄(OTf)₂ (0.2 equivalents) reduces costs without compromising yield or selectivity [6].

- Global Deprotection: Post-glycosylation, tetraacetylated intermediates are deprotected using triethylamine and sodium hydroxide in methanol, achieving 99% yield of the final product [2] [6].

Table 1. Gram-Scale Synthesis Parameters

| Parameter | Value |

|---|---|

| Scale | 1.18 g (batch A + B combined) |

| Glycosylation Yield | 66% |

| α-Selectivity | >99:1 α:β |

| Deprotection Yield | 99% |

This protocol has been validated for producing multi-gram quantities of Fmoc-Thr(beta-D-Glc(Ac)4)-OH, with applications in solid-phase glycopeptide synthesis [4] [6].

Nuclear magnetic resonance spectroscopy serves as the definitive analytical technique for confirming the β-D-glucose stereochemical configuration in Fmoc-Thr(β-D-Glc(Ac)₄)-OH. The β-anomeric configuration is characterized by specific spectroscopic signatures that distinguish it from the α-anomer through distinct chemical shift patterns and coupling constant values [1] [2] [3] [4].

Table 1: Basic Physicochemical Properties of Fmoc-Thr(β-D-Glc(Ac)₄)-OH

| Property | Value | Reference |

|---|---|---|

| Chemical Name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-L-threonine | [5] [6] |

| CAS Number | 130548-92-4 | [5] [6] |

| Molecular Formula | C₃₃H₃₇NO₁₄ | [5] [6] |

| Molecular Weight (g/mol) | 671.65 | [5] [6] |

| Exact Mass (Da) | 671.221 | [7] |

| Purity Standard | >95% (HPLC) | [5] [8] |

| Physical Form | White solid/powder | [5] |

| Storage Temperature | -20°C | [5] |

The anomeric proton in β-D-glucose derivatives exhibits characteristic chemical shift and coupling patterns that enable unambiguous stereochemical assignment. In the β-configuration, the anomeric proton (H-1) appears in the ¹H Nuclear Magnetic Resonance spectrum at approximately 4.5-4.7 parts per million, reflecting its axial orientation relative to the glucose ring plane [1] [2] [4]. This chemical shift contrasts significantly with the α-anomer, where the equatorial anomeric proton resonates further downfield at 5.1-5.3 parts per million due to different shielding effects [1] [2] [4].

Table 2: NMR Spectroscopic Parameters for β-D-Glucose Configuration Confirmation

| NMR Parameter | Value/Range | Structural Significance | Reference |

|---|---|---|---|

| Anomeric Proton Chemical Shift (β-anomer) | 4.5-4.7 ppm | Axial position of H-1 in β-configuration | [1] [2] [3] [4] |

| Anomeric Proton Chemical Shift (α-anomer) | 5.1-5.3 ppm | Equatorial position of H-1 in α-configuration | [1] [2] [3] [4] |

| Coupling Constant J₁,₂ (β-anomer) | 7-9 Hz (axial-axial coupling) | Trans-diaxial arrangement confirms β-linkage | [1] [2] [3] [4] |

| Coupling Constant J₁,₂ (α-anomer) | 2-4 Hz (axial-equatorial coupling) | Axial-equatorial arrangement confirms α-linkage | [1] [2] [3] [4] |

| Anomeric Carbon Chemical Shift (β-anomer) | ~97-102 ppm | β-anomeric effect on ¹³C chemical shift | [9] [10] [11] |

| Anomeric Carbon Chemical Shift (α-anomer) | ~92-97 ppm | α-anomeric effect on ¹³C chemical shift | [9] [10] [11] |

| Typical Range for Anomeric Protons | 4.4-6.0 ppm | Anomeric effect causes downfield shift | [9] [11] |

| Typical Range for Anomeric Carbons | 90-110 ppm | Anomeric effect distinguishes from other carbons | [9] [11] |

The definitive confirmation of β-D-glucose orientation relies critically on vicinal coupling constant analysis. The coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) provides unequivocal stereochemical information through the Karplus relationship [1] [12]. In β-D-glucose derivatives, the trans-diaxial arrangement of H-1 and H-2 produces a large coupling constant of 7-9 Hertz, reflecting the dihedral angle of approximately 180 degrees between these protons [1] [3] [4]. Conversely, α-anomers exhibit smaller coupling constants of 2-4 Hertz due to the axial-equatorial arrangement with a dihedral angle of approximately 60 degrees [1] [3] [4].

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary confirmation through anomeric carbon chemical shift analysis. The β-anomeric carbon typically appears at 97-102 parts per million, while α-anomeric carbons resonate at 92-97 parts per million [9] [10] [11]. This chemical shift difference arises from the anomeric effect, which influences the electronic environment of the anomeric carbon based on its stereochemical orientation [9] [11].

Two-dimensional Nuclear Magnetic Resonance techniques, including Heteronuclear Single Quantum Coherence and Nuclear Overhauser Enhancement Spectroscopy, enable comprehensive structural characterization by establishing connectivity patterns between the glucose moiety and the threonine backbone [13] [14] [15]. These experiments confirm the glycosidic linkage position and orientation while providing detailed information about the overall molecular architecture [16] [15].

Mass Spectrometric Validation of Molecular Weight

Mass spectrometry provides unequivocal molecular weight determination for Fmoc-Thr(β-D-Glc(Ac)₄)-OH through high-accuracy mass measurement and isotope pattern analysis. Electrospray ionization mass spectrometry serves as the preferred ionization technique due to its soft ionization characteristics, which preserve the molecular integrity of thermally labile glycosylated amino acid derivatives [17] [18] [19] [20].

Table 3: Mass Spectrometric Validation Parameters

| MS Parameter | Value | Analytical Purpose | Reference |

|---|---|---|---|

| Ionization Method | Electrospray Ionization (ESI) | Soft ionization preserves molecular integrity | [17] [18] [19] [20] |

| Molecular Ion [M+H]⁺ | Protonated molecular ion | Primary molecular weight confirmation | [17] [21] [22] |

| Molecular Ion [M+Na]⁺ | Sodium adduct ion | Alternative molecular weight confirmation | [17] [21] [22] |

| Expected m/z for [M+H]⁺ | 672.65 m/z | Theoretical mass + proton | [5] [6] |

| Expected m/z for [M+Na]⁺ | 694.63 m/z | Theoretical mass + sodium | [5] [6] |

| Mass Accuracy Requirement | ±5 ppm or ±0.003 Da | High accuracy mass determination | [23] [24] |

| Resolution Requirement | Sufficient to resolve isotopes | Isotope pattern confirmation | [17] [25] |

| Detection Limit | Low ng to μg range | Quantitative analysis capability | [17] [18] |

The theoretical molecular weight of Fmoc-Thr(β-D-Glc(Ac)₄)-OH (671.65 g/mol) generates characteristic mass-to-charge ratios upon electrospray ionization [5] [6]. The protonated molecular ion [M+H]⁺ appears at m/z 672.65, representing the addition of a single proton to the neutral molecule [17] [21] [22]. Sodium adduct formation produces an alternative molecular ion [M+Na]⁺ at m/z 694.63, which serves as confirmatory evidence for molecular weight determination [17] [21] [22].

High-resolution mass spectrometry enables accurate mass determination within ±5 parts per million or ±0.003 Daltons, providing sufficient precision to distinguish between closely related structures and confirm the elemental composition [23] [24]. The isotope pattern analysis serves as additional validation, where the relative intensities of isotopic peaks must match theoretical predictions based on the molecular formula C₃₃H₃₇NO₁₄ [17] [25].

Tandem mass spectrometry experiments provide structural confirmation through characteristic fragmentation patterns. The loss of acetyl groups (43 mass units) and glucose units (162 mass units after deacetylation) generates diagnostic fragment ions that confirm the presence and connectivity of the glycosidic moiety [26] [27]. The Fmoc protecting group produces characteristic fragments at m/z 179 (fluorenylmethyl cation) and m/z 178 (fluorenyl cation), confirming the presence and integrity of the amino-terminal protection [26] [27].

Quality control protocols require multiple charge state observation in electrospray ionization spectra to ensure accurate molecular weight determination [19] [28] [22]. The charge envelope distribution provides additional confidence in mass assignment, particularly for larger molecules where multiple protonation sites exist [19] [22].

High Performance Liquid Chromatography Purity Profiling (>95% Threshold)

High Performance Liquid Chromatography serves as the definitive analytical method for purity determination and impurity profiling of Fmoc-Thr(β-D-Glc(Ac)₄)-OH, with the >95% purity threshold representing the industry standard for pharmaceutical-grade amino acid derivatives [29] [8] [30]. The comprehensive chromatographic analysis encompasses both quantitative purity assessment and qualitative peak purity evaluation to ensure product quality specifications [30] [31].

Table 4: HPLC Purity Analysis Specifications

| HPLC Parameter | Specification | Significance | Reference |

|---|---|---|---|

| Purity Threshold | >95% | Industry standard for pharmaceutical compounds | [29] [8] [30] |

| Detection Method | UV-Vis Detection (PDA preferred) | Photodiode array enables peak purity analysis | [32] [30] [33] |

| Column Type | Reversed-phase C18 | Suitable for Fmoc-protected compounds | [31] [34] |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% TFA | Optimal separation and peak shape | [31] [34] |

| Detection Wavelength | 254 nm (Fmoc chromophore) | Maximum absorption of Fmoc group | [5] [31] |

| Analysis Time | 15-30 minutes | Adequate resolution of impurities | [30] [31] |

| Peak Purity Assessment | Purity angle < Purity threshold | Confirms spectral homogeneity | [32] [30] [33] |

| Quantification Method | Area percentage normalization | Relative purity determination | [29] [30] [31] |

Reversed-phase chromatography employing C18 stationary phases provides optimal separation efficiency for Fmoc-protected amino acid derivatives [31] [34]. The hydrophobic fluorenylmethoxycarbonyl group ensures strong retention on the nonpolar stationary phase, while the polar glycosylated amino acid backbone influences selectivity and resolution [31] [34]. Gradient elution using acetonitrile-water mobile phases containing 0.1% trifluoroacetic acid achieves optimal peak shape and separation of structural analogs and synthetic impurities [31] [34].

Photodiode array detection at 254 nanometers exploits the strong ultraviolet absorption of the Fmoc chromophore, providing both high sensitivity and selectivity for detection [5] [31]. The photodiode array capability enables simultaneous acquisition of ultraviolet spectra across the chromatographic peak, facilitating peak purity assessment through spectral comparison algorithms [32] [30] [33].

Peak purity analysis represents a critical quality control parameter that confirms the spectral homogeneity of the main component peak [35] [30]. The purity angle calculation compares spectral variations across the chromatographic peak with baseline noise levels, generating a purity threshold value [32] [33]. A pure peak exhibits a purity angle less than the calculated threshold, indicating the absence of coeluted impurities with different ultraviolet absorption characteristics [32] [30] [33].

Quantitative purity determination employs area percentage normalization, where the integration of all detected peaks provides relative purity values [29] [30] [31]. This approach assumes equivalent detector response factors among structurally related compounds, providing reliable purity estimates for process-related impurities and degradation products [29] [31]. The >95% purity threshold ensures acceptable levels of impurities for pharmaceutical applications while maintaining analytical sensitivity for trace contaminant detection [29] [8] [30].

Method validation parameters include precision, accuracy, linearity, and detection limits to ensure reliable purity determinations [29] [31]. Precision studies demonstrate repeatability within acceptable limits, typically less than 2% relative standard deviation for major component quantification [29] [31]. Linearity assessment confirms proportional detector response across the analytical range, while detection limits establish the minimum quantifiable impurity levels [29] [31].